molecular formula C9H19NO4 B1419519 tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate CAS No. 1824519-24-5

tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate

Cat. No.: B1419519
CAS No.: 1824519-24-5
M. Wt: 205.25 g/mol
InChI Key: LQZNGCKFWOIZCE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (predicted for D₂O/CDCl₃):

  • tert-Butyl protons: Singlet at δ 1.2–1.4 ppm (9H, (CH₃)₃C).
  • C2 methine proton: Multiplet at δ 3.8–4.0 ppm (1H, CH-NHCO).
  • C3 and C4 hydroxyl protons: Broad signals at δ 4.5–5.5 ppm (2H, exchangeable).
  • C1 and C4 methylene protons: Multiplets at δ 3.4–3.7 ppm (4H, -CH₂-OH).

¹³C NMR (predicted):

  • Carbamate carbonyl: δ 155–160 ppm.
  • tert-Butyl carbons: δ 28–30 ppm (C(CH₃)₃) and δ 80–85 ppm (quaternary carbon).
  • Hydroxyl-bearing carbons (C3, C4): δ 65–75 ppm.

Infrared (IR) Absorption Profile Analysis

Key IR absorptions (KBr pellet, cm⁻¹):

  • O-H stretch : Broad band at 3200–3600 cm⁻¹ (hydroxyl groups).
  • N-H stretch : Medium peak at 3300–3350 cm⁻¹ (secondary amine).
  • C=O stretch : Strong absorption at 1680–1720 cm⁻¹ (carbamate carbonyl).
  • C-O-C asym/sym stretches : 1150–1250 cm⁻¹ (tert-butyl ether).

Mass Spectrometric Fragmentation Patterns

ESI-MS (positive mode):

  • Molecular ion: [M+H]⁺ at m/z 206.1 (calculated: 206.1387).
  • Major fragments:
    • m/z 149.1: Loss of tert-butyl group ([M+H–C₄H₉]⁺).
    • m/z 102.0: Cleavage of the carbamate linkage ([C₃H₇O₂]⁺).
    • m/z 57.1: tert-Butyl cation ([C₄H₉]⁺).

Electron Impact (EI-MS) :

  • Base peak at m/z 57.1 ([C₄H₉]⁺) due to stable tertiary carbocation formation.

Properties

IUPAC Name

tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-6(7(12)5-11)10-8(13)14-9(2,3)4/h6-7,11-12H,5H2,1-4H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZNGCKFWOIZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824519-24-5
Record name tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable dihydroxybutan-2-yl precursor. One common method involves the use of tert-butyl chloroformate and 3,4-dihydroxybutan-2-amine under basic conditions to form the desired carbamate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate can undergo oxidation reactions, particularly at the dihydroxybutan-2-yl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbamate moiety, converting it into the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

The compound exhibits notable biological properties, particularly in the field of neuropharmacology . Research has shown that it possesses antioxidant properties , primarily due to its hydroxyl groups, which enable it to scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related damage in cells.

Case Study: Alzheimer’s Disease Research

In vitro studies have demonstrated that tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. Quantitative assays indicated a significant reduction in enzyme activity related to amyloid fibril formation when treated with this compound. This finding positions it as a potential therapeutic agent for neurodegenerative diseases.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several methodologies, often involving the reaction of tert-butyl carbamate with appropriate hydroxylated intermediates. Its molecular formula is C9H19NO4C_9H_{19}NO_4, with a molecular weight of approximately 189.25 g/mol .

This compound has been explored for its potential as a therapeutic intermediate in drug formulations. Its dual functionality allows it to act both as a buffering agent and as an active pharmaceutical ingredient (API). The compound's solubility in both water and organic solvents enhances its applicability in various pharmaceutical formulations .

Table 2: Potential Pharmaceutical Applications

Application AreaDescription
Drug DevelopmentUsed as an API or intermediate in drug synthesis
Antioxidant FormulationsIncorporated into formulations targeting oxidative stress
Neuroprotective AgentsInvestigated for potential use in treating neurodegenerative diseases

Analytical Applications

In analytical chemistry, this compound serves as a standard in various assays due to its well-defined chemical structure and stability under laboratory conditions. Its ability to interact with biological systems makes it useful for studying enzyme kinetics and inhibition mechanisms .

Mechanism of Action

The mechanism of action of tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes or receptors. The dihydroxybutan-2-yl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxy-Substituted Carbamates

tert-Butyl N-hydroxycarbamate () shares the Boc-protected amine but lacks the dihydroxybutane chain. Its hydrogen-bonding network involves N–H···O and O–H···O interactions, with bond lengths of 2.81 Å and 2.65 Å, respectively, stabilizing its crystalline structure . In contrast, the dihydroxybutan-2-yl group in the target compound introduces additional hydrogen-bond donors, likely increasing solubility and altering crystallinity.

N-Pivaloylhydroxylamine () replaces the Boc group with a pivaloyl moiety. This substitution reduces steric hindrance compared to tert-butyl but limits the nitrogen’s protection during synthesis. Its ribbon-like hydrogen-bonding pattern differs from the layered or helical arrangements observed in Boc-protected analogs .

Compound Key Features Hydrogen Bond Lengths (Å)
tert-Butyl N-hydroxycarbamate Boc group, single hydroxyl N–H···O: 2.81
Target compound Boc group, 3,4-dihydroxybutane chain N/A (inferred stronger H-bonding)
N-Pivaloylhydroxylamine Pivaloyl group, hydroxyl O–H···O: 2.65

Cyclic and Heterocyclic Carbamates

PharmaBlock Sciences lists multiple carbamates with cyclic substituents (Evidences 3–7):

  • tert-Butyl 4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-ylcarbamate (): Contains a cyclobutyl ring and keto-enol tautomerism, which may enhance metabolic stability compared to the diol chain in the target compound .
Compound (CAS) Substituent Key Property
Target compound 3,4-Dihydroxybutane High polarity, H-bond donor
225641-84-9 () Cyclopentyl, hydroxyl Moderate rigidity, lipophilicity
1523530-57-5 () Trifluoromethyl-piperidine Enhanced metabolic stability

Biological Activity

Tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a detailed examination of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₉N₁O₄ and features a tert-butyl group, a carbamate functional group, and two hydroxyl groups on a butane backbone. The presence of these functional groups contributes to its reactivity and potential interactions with biological systems.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Key areas of interest include:

  • Antioxidant Properties : The hydroxyl groups in the structure suggest potential antioxidant activity, which can be beneficial in mitigating oxidative stress in cells.
  • Enzyme Interaction : The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This interaction is crucial for understanding its pharmacodynamics .
  • Cell Viability : Preliminary studies have suggested that this compound may influence cell viability in various assays, indicating possible therapeutic applications .

The mechanism of action involves several pathways:

  • Covalent Bond Formation : The carbamate moiety can react with nucleophilic residues in proteins, potentially altering enzyme function.
  • Hydrogen Bonding : The hydroxyl groups can participate in hydrogen bonding with biological macromolecules, influencing binding affinity and specificity .
  • Modulation of Signaling Pathways : There is evidence suggesting that the compound may modulate signaling pathways involved in cellular stress responses and apoptosis .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique biological properties of this compound:

Compound NameMolecular FormulaNotable Features
Tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamateC₉H₁₉N₁O₄Different hydroxyl positioning; potential variations in biological activity
Ethyl N-(1,3-dihydroxybutan-2-yl)carbamateC₇H₁₅N₁O₄Ethyl group instead of tert-butyl may affect lipophilicity
Isopropyl N-(1,3-dihydroxybutan-2-yl)carbamateC₈H₁₇N₁O₄Isopropyl group introduces steric hindrance; possible differences in reactivity

This table highlights how variations in molecular structure can lead to different biological activities and interactions.

Case Studies and Research Findings

  • Neuroprotective Effects : In vitro studies have shown that derivatives of this compound exhibit protective effects against neurotoxic agents such as amyloid-beta (Aβ), which is implicated in Alzheimer's disease .
  • Antioxidant Activity : Research has demonstrated that this compound may reduce oxidative stress markers in cellular models, suggesting its potential as an antioxidant agent .
  • Pharmacological Applications : Ongoing studies are exploring the use of this compound in drug formulations aimed at treating neurodegenerative diseases due to its ability to interact with multiple molecular targets involved in disease pathways .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group in 3,4-dihydroxybutan-2-amine. A common approach involves coupling the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous dichloromethane or THF. Reaction optimization includes:

  • Temperature control (0–25°C) to minimize side reactions.
  • Monitoring by TLC or LC-MS for Boc-protection completion.
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). For diastereoselective synthesis, chiral auxiliaries or enantioselective catalysts may be employed .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : 1H NMR (DMSO-d6 or CDCl3) to identify hydroxyl protons (δ 1.5–2.5 ppm, broad) and Boc tert-butyl groups (δ 1.4 ppm, singlet). 13C NMR confirms the carbamate carbonyl (δ 155–160 ppm).
  • IR : Peaks at ~3350 cm⁻¹ (OH/NH stretch) and ~1700 cm⁻¹ (C=O stretch).
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation (expected [M+H]+ ~248.3 g/mol).
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL or WinGX ) resolves stereochemistry and hydrogen-bonding networks. Pre-crystallization solvent screening (e.g., ethanol/water mixtures) improves crystal quality .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic batches be resolved?

Methodological Answer: Diastereomer formation often arises from incomplete stereocontrol during the Boc-protection of vicinal diols. Strategies include:

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., Sharpless dihydroxylation conditions) to enforce stereochemistry at the 3,4-diol positions.
  • Dynamic NMR : Analyze temperature-dependent NMR spectra to identify rotameric equilibria affecting stereochemical assignments .

Q. What experimental approaches mitigate low crystallinity in X-ray diffraction studies of this compound?

Methodological Answer: Poor crystallization is common due to flexible diol and carbamate groups. Solutions include:

  • Solvent Optimization : Test mixed solvents (e.g., acetone/hexane) to induce slow evaporation.
  • Derivatization : Convert hydroxyl groups to esters (e.g., acetyl) to reduce flexibility.
  • Software Refinement : Use SHELXL to refine partially disordered structures by constraining thermal parameters and applying TWIN/BASF commands for twinned crystals.

Q. How should conflicting NMR data between computational predictions and experimental results be analyzed?

Methodological Answer: Discrepancies often stem from solvent polarity effects, tautomerism, or hydrogen bonding. Steps to resolve:

  • 2D NMR : Perform COSY (to map proton-proton coupling) and HSQC (to correlate 1H-13C signals) for unambiguous assignments.
  • DFT Calculations : Compare experimental chemical shifts with density functional theory (DFT)-predicted shifts (e.g., using Gaussian or ORCA software).
  • Variable-Temperature NMR : Identify dynamic processes (e.g., hindered rotation) by acquiring spectra at 25°C and 60°C .

Q. What analytical methods are recommended for detecting trace impurities in Boc-protected derivatives?

Methodological Answer:

  • HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/water with 0.1% formic acid) to separate impurities. MS/MS fragmentation identifies side products (e.g., de-Boc derivatives).
  • 1H NMR with Relaxation Filters : Apply T1ρ filters to suppress signals from the main compound, enhancing impurity detection.
  • Elemental Analysis : Verify purity >98% by matching experimental C/H/N/O percentages with theoretical values .

Data Contradiction Analysis

Q. Why might melting point data vary significantly across literature sources?

Methodological Answer: Variations arise from:

  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrated) exhibit distinct melting points.
  • Impurity Profiles : Residual solvents (e.g., DMF) depress melting points.
  • Measurement Methods : Capillary vs. DSC (differential scanning calorimetry) results differ due to heating rate and sample prep. Mitigation: Report DSC thermograms (onset temperature ± standard deviation) and solvent recrystallization history .

Q. How to address discrepancies in reported bioactivity of structurally similar carbamates?

Methodological Answer: Compare:

  • Stereochemistry : Ensure enantiopurity (e.g., via polarimetry or chiral HPLC).
  • Solubility : Use DMSO stock solutions standardized by nephelometry to avoid aggregation artifacts.
  • Assay Conditions : Control pH (carbamates hydrolyze in acidic/basic conditions) and validate cell-based assays with positive controls .

Tables for Key Analytical Data

Property Typical Value Method Reference
Molecular Weight248.3 g/molESI-MS ([M+H]+)
1H NMR (CDCl3)δ 1.42 (s, 9H, Boc), 4.15 (m, 2H)400 MHz, TMS internal standard
Melting Point109–112°C (anhydrous)DSC
X-ray CrystallinityMonoclinic, P21/cSHELXL refinement

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate

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